Ethyl 4-chlorobenzofuran-2-carboxylate
Overview
Description
Ethyl 4-chlorobenzofuran-2-carboxylate is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol. It is a derivative of benzofuran, featuring a chlorine atom at the 4-position and a carboxylate ester group at the 2-position. This compound is primarily used in research and organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzofuran-2-carboxylic acid.
Esterification Reaction: The carboxylic acid is then reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
Purification: The resulting product is purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scaling Up: The reaction conditions are carefully controlled to scale up the production while maintaining the purity and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Ethyl 4-chlorobenzofuran-2-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-chlorobenzofuran-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 4-bromobenzofuran-2-carboxylate: Similar structure with a bromine atom instead of chlorine.
Ethyl 4-fluorobenzofuran-2-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Ethyl 4-iodobenzofuran-2-carboxylate: Similar structure with an iodine atom instead of chlorine.
Uniqueness: Ethyl 4-chlorobenzofuran-2-carboxylate is unique due to its specific reactivity and the presence of the chlorine atom, which influences its chemical properties and applications compared to its bromo-, fluoro-, and iodo- analogs.
Properties
IUPAC Name |
ethyl 4-chloro-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBCZGIYEOLDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737876 | |
Record name | Ethyl 4-chloro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383842-58-7 | |
Record name | Ethyl 4-chloro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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